

# An In-depth Technical Guide to Octanedinitrile: Chemical Structure, Properties, and Experimental Protocols

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## Compound of Interest

Compound Name: Octanedinitrile

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## Abstract

**Octanedinitrile**, also known as suberonitrile or 1,6-dicyanohexane, is a linear aliphatic dinitrile with significant applications as a building block in organic synthesis. Its bifunctional nature, with reactive nitrile groups at both ends of a six-carbon chain, makes it a valuable precursor for the synthesis of polymers, pharmaceuticals, and other specialty chemicals.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key spectroscopic data of **octanedinitrile**. Detailed experimental protocols for its synthesis, purification, and common chemical transformations are also presented to facilitate its use in a laboratory setting.

## Chemical Structure and Identification

**Octanedinitrile** is a symmetrical molecule consisting of an eight-carbon chain with nitrile functional groups at positions 1 and 8.

- IUPAC Name: **Octanedinitrile**<sup>[3]</sup>
- Synonyms: Suberonitrile, 1,6-Dicyanohexane, Hexamethylene dicyanide<sup>[2][3]</sup>
- Chemical Formula:  $C_8H_{12}N_2$ <sup>[3]</sup>

- Molecular Weight: 136.19 g/mol [3]
- CAS Number: 629-40-3[3]
- Chemical Structure:

## Physicochemical Properties

**Octanedinitrile** is a colorless to pale yellow liquid at room temperature.[1][4] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Physical State	Liquid	[1][4]
Appearance	Colorless to pale yellow	[1][4]
Melting Point	-3.5 °C	[5]
Boiling Point	295-297 °C at 760 mmHg	[1]
185 °C at 15 mmHg	[5]	
Density	0.954 g/mL at 25 °C	[5]
Refractive Index (n <sup>20</sup> /D)	1.444	[5]
Solubility in Water	1.2 g/100 mL	[5]
Solubility in Organic Solvents	Soluble in ethanol and acetone	[4]
Flash Point	175 °C	[5]

## Spectroscopic Data

The structural elucidation of **octanedinitrile** is supported by various spectroscopic techniques.

### <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the <sup>1</sup>H NMR spectrum of **octanedinitrile** is expected to be relatively simple. The protons on the carbon atoms of the hexamethylene chain will exhibit

distinct signals. The protons on the carbons alpha to the nitrile groups (C2 and C7) will be the most deshielded, appearing at the lowest field. The protons on the beta (C3 and C6) and gamma (C4 and C5) carbons will appear at progressively higher fields.

Similarly, the  $^{13}\text{C}$  NMR spectrum will show distinct peaks for the nitrile carbons and the three chemically non-equivalent carbons of the hexamethylene chain. The nitrile carbon will have a characteristic chemical shift in the 110-125 ppm range.[6]

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
$^1\text{H}$ NMR		
$-\text{CH}_2-\text{CN}$	$\sim 2.4$	Triplet
$-\text{CH}_2-\text{CH}_2-\text{CN}$	$\sim 1.7$	Quintet
$-\text{CH}_2-\text{CH}_2-\text{CH}_2-$	$\sim 1.5$	Quintet
$^{13}\text{C}$ NMR		
$-\text{CN}$	$\sim 119$	
$-\text{CH}_2-\text{CN}$	$\sim 17$	
$-\text{CH}_2-\text{CH}_2-\text{CN}$	$\sim 25$	
$-\text{CH}_2-\text{CH}_2-\text{CH}_2-$	$\sim 28$	

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **octanedinitrile** is characterized by the prominent absorption band of the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
C≡N Stretch	2260 - 2220	Medium
C-H Stretch (alkane)	2950 - 2850	Strong
CH <sub>2</sub> Bend	~1465	Medium

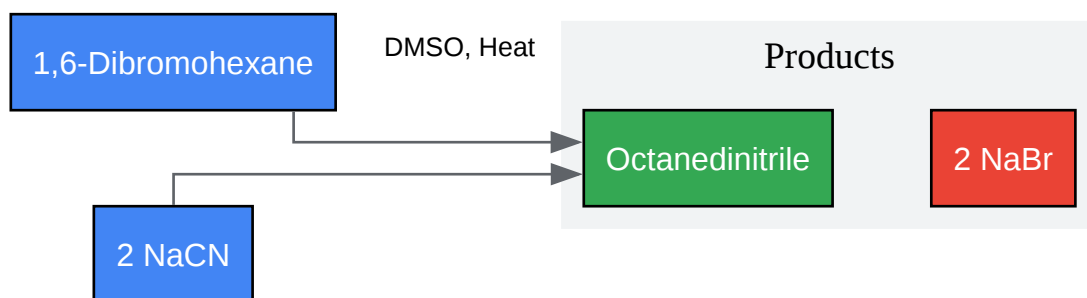
## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **octanedinitrile** will produce a molecular ion peak (M<sup>+</sup>) at m/z = 136. The fragmentation pattern is expected to show characteristic losses of alkyl fragments from the central chain. A prominent fragmentation pathway for aliphatic nitriles is the McLafferty rearrangement, which can lead to a fragment at m/z = 41.<sup>[7]</sup>

## Experimental Protocols

### Synthesis of Octanedinitrile (Suberonitrile)

Reaction: This protocol describes the synthesis of **octanedinitrile** from 1,6-dibromohexane via a nucleophilic substitution reaction with sodium cyanide.



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Caption: Synthesis of **Octanedinitrile**.

Materials:

- 1,6-dibromohexane

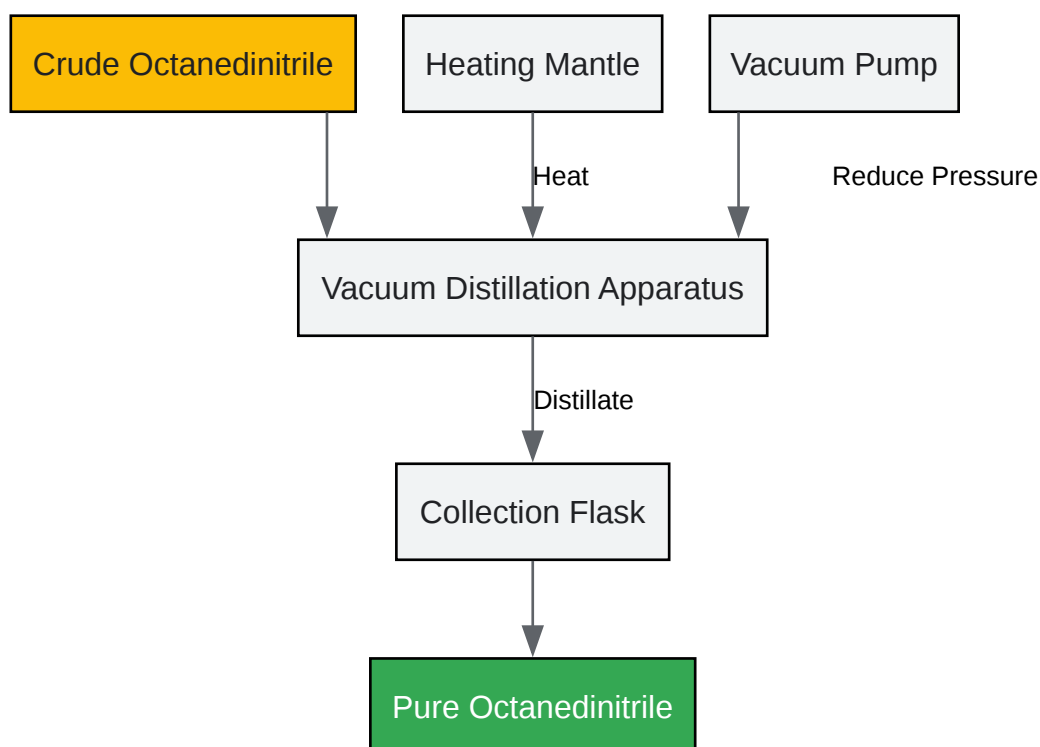
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,6-dibromohexane in DMSO.
- Add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Heat the reaction mixture to 80-90 °C and stir for several hours. Monitor the reaction progress by TLC or GC.
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude **octanedinitrile**.

## Purification of Octanedinitrile

Method: Vacuum distillation is the preferred method for purifying high-boiling liquids like **octanedinitrile** to prevent thermal decomposition.[8]



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Caption: Purification Workflow.

Procedure:

- Set up a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
- Place the crude **octanedinitrile** in the distillation flask with a magnetic stir bar.
- Connect the apparatus to a vacuum pump with a cold trap.
- Gradually apply vacuum and begin heating the distillation flask.
- Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 185 °C at 15 mmHg).<sup>[5]</sup>
- Monitor the purity of the collected fractions by GC-MS.

## GC-MS Analysis of Octanedinitrile

Objective: To confirm the purity and identity of the synthesized **octanedinitrile**.

Instrumentation and Conditions:

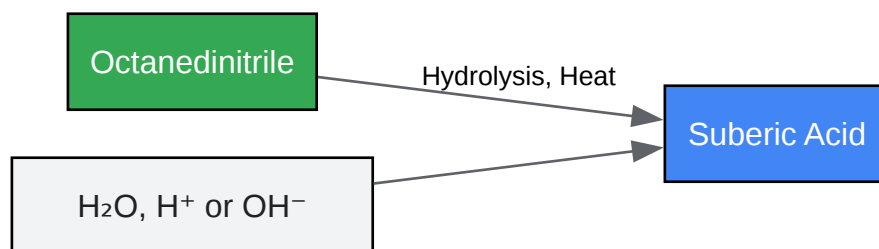
- Gas Chromatograph: Agilent 7890A or equivalent
- Mass Spectrometer: Agilent 5975C or equivalent
- Column: DB-5ms (30 m x 0.25 mm x 0.25  $\mu$ m) or equivalent
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- Inlet Temperature: 280 °C
- Injection Volume: 1  $\mu$ L (splitless)
- Oven Program:
  - Initial temperature: 100 °C, hold for 2 minutes
  - Ramp: 10 °C/min to 280 °C
  - Hold: 5 minutes at 280 °C
- MS Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400

Sample Preparation:

- Prepare a 1 mg/mL stock solution of the purified **octanedinitrile** in dichloromethane.
- Further dilute the stock solution to approximately 10  $\mu$ g/mL for analysis.

## Chemical Transformations of Octanedinitrile

Reaction: The dinitrile can be hydrolyzed to the corresponding dicarboxylic acid, suberic acid, under acidic or basic conditions.



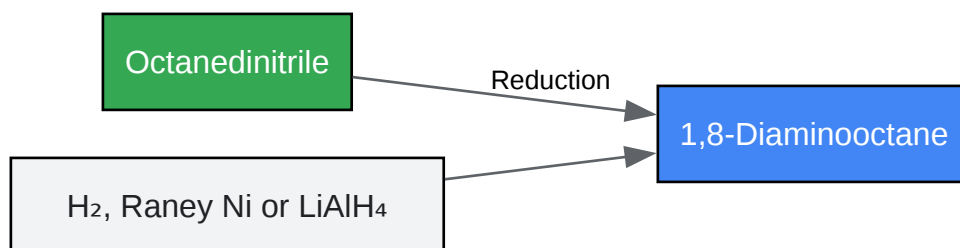
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Caption: Hydrolysis of **Octanedinitrile**.

Procedure (Acid Hydrolysis):

- In a round-bottom flask, combine **octanedinitrile** with an excess of aqueous sulfuric acid (e.g., 50% v/v).
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture, which should result in the precipitation of suberic acid.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude suberic acid from hot water to obtain the pure product.

Reaction: The nitrile groups can be reduced to primary amines to form 1,8-diaminooctane, a useful monomer in polymer chemistry.



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Caption: Reduction of **Octanedinitrile**.

Procedure (Catalytic Hydrogenation):

- In a high-pressure autoclave, charge **octanedinitrile**, a suitable solvent (e.g., methanol), and a catalytic amount of Raney Nickel.
- Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm).
- Heat the mixture to 100-150 °C with vigorous stirring.
- Monitor the reaction by observing the hydrogen uptake.
- Once the reaction is complete, cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
- The solvent can be removed under reduced pressure to yield 1,8-diaminooctane. Further purification can be achieved by distillation.

## Safety Information

**Octanedinitrile** is toxic if swallowed.[3] It is combustible and may produce toxic nitrogen oxides upon combustion.[5] Handle with care in a well-ventilated fume hood, and wear appropriate personal protective equipment, including gloves and safety glasses.

## Conclusion

**Octanedinitrile** is a versatile and valuable chemical intermediate. This guide has provided a detailed overview of its chemical structure, physical and spectroscopic properties, and practical experimental protocols for its synthesis, purification, and common chemical transformations. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Octanedinitrile: Chemical Structure, Properties, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195947#octanedinitrile-chemical-structure-and-properties]

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